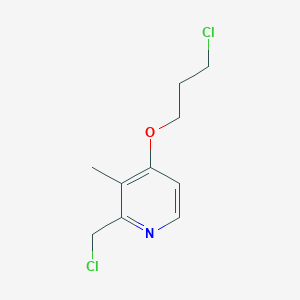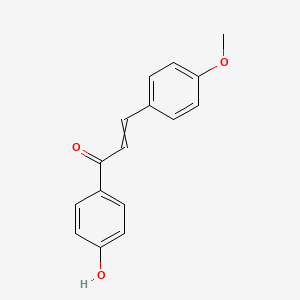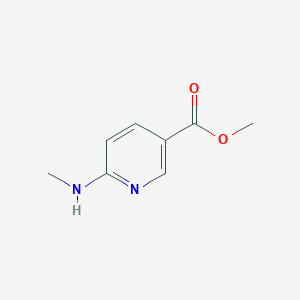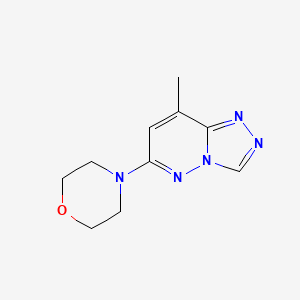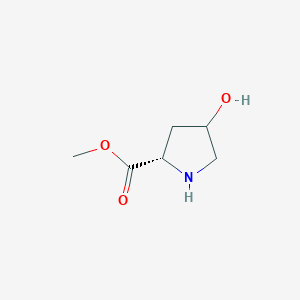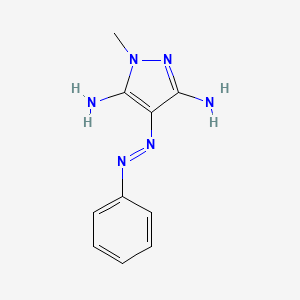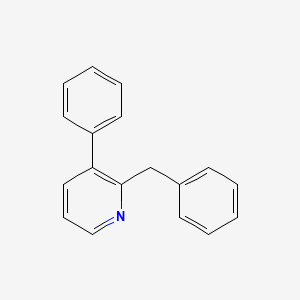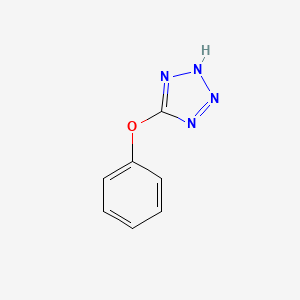
Phenyltetrazolyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyltetrazolyl ether is a heterocyclic compound containing a tetrazole ring substituted with a phenoxy group. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. The presence of the phenoxy group in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyltetrazolyl ether typically involves the reaction of phenoxy-substituted nitriles with sodium azide under acidic conditions. One common method is the cycloaddition reaction of phenoxyacetonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyltetrazolyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxy-substituted tetrazole oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phenyltetrazolyl ether has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmacophores.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting specific enzymes and receptors.
Industry: Utilized in the development of corrosion inhibitors, explosives, and propellants due to its nitrogen-rich structure.
Wirkmechanismus
The mechanism of action of Phenyltetrazolyl ether varies depending on its application:
Biological Activity: The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting drug metabolism.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion through adsorption and complex formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a phenoxy group.
5-Methyl-1H-tetrazole: Contains a methyl group, used as a bioisostere for carboxylic acids.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group, used in corrosion inhibition and as a ligand.
Uniqueness
Phenyltetrazolyl ether is unique due to the presence of the phenoxy group, which enhances its chemical stability and reactivity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
6489-09-4 |
|---|---|
Molekularformel |
C7H6N4O |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
5-phenoxy-2H-tetrazole |
InChI |
InChI=1S/C7H6N4O/c1-2-4-6(5-3-1)12-7-8-10-11-9-7/h1-5H,(H,8,9,10,11) |
InChI-Schlüssel |
UEHGAHXMHNQDIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




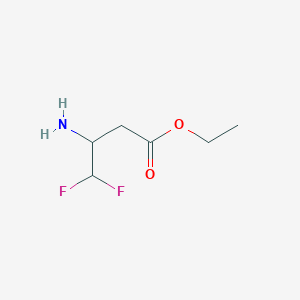
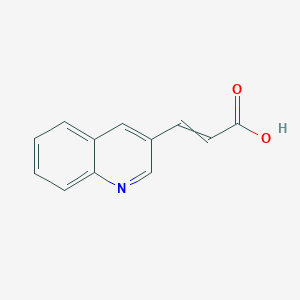
![1-(Thieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B8766644.png)
